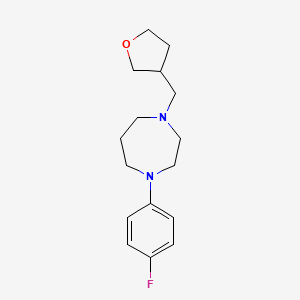
N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide, also known as DMPP, is a compound that has been extensively studied for its potential application as a therapeutic agent. DMPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptor, resulting in an increased inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to have anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been shown to increase the levels of GABA in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide is its relatively low toxicity, which makes it a potentially attractive therapeutic agent. However, this compound has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, this compound has been shown to have some side effects, including sedation and ataxia, which may limit its use in certain patient populations.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a compound that has been extensively studied for its potential application as a therapeutic agent. It possesses a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. Although this compound has some limitations, it remains a promising compound for further research.
合成法
N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dimethylphenyl hydrazine with 4-methylpiperazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. This reaction results in the formation of this compound, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-methyl-1-piperazinecarboxamide has been extensively studied for its potential application as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-4-6-13(12(11)2)15-14(18)17-9-7-16(3)8-10-17/h4-6H,7-10H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRBMDNDPAPTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-3-ol](/img/structure/B5403045.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(2-methyl-6-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403060.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)
![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)

